N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide
Vue d'ensemble
Description
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide, also known as INH1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. INH1 was first identified as a selective inhibitor of TGF-β-induced epithelial-mesenchymal transition (EMT) in cancer cells. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide acts by inhibiting the activity of the Rho kinase (ROCK) signaling pathway. ROCK is a key regulator of actin cytoskeleton dynamics, cell migration, and proliferation. This compound binds to the ATP-binding site of ROCK, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the TGF-β signaling pathway, which is involved in EMT.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, inhibit the activation of myofibroblasts, and reduce the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to enhance the efficacy of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, this compound also has some limitations. It has been shown to have off-target effects on other kinases, which may limit its specificity. It may also have limited bioavailability and pharmacokinetic properties, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide. One direction is to optimize the structure of this compound to improve its specificity and efficacy. Another direction is to study the pharmacokinetic properties of this compound and develop more effective drug delivery systems. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, fibrosis, and inflammation.
Applications De Recherche Scientifique
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methyl-3-nitrobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. In cancer, this compound has been shown to inhibit TGF-β-induced EMT, which is a critical step in cancer metastasis. This compound has also been shown to inhibit the growth of breast cancer cells and enhance the efficacy of chemotherapy drugs. In fibrosis, this compound has been shown to inhibit the activation of myofibroblasts, which are the key cells involved in the development of fibrosis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-11(2)18(23)21-15-9-8-13(10-17(15)27-4)20-19(24)14-6-5-7-16(12(14)3)22(25)26/h5-11H,1-4H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKUMOXMNRBFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.